Imidazole vs. Thiazole Heterocycle: Impact on CYP3A4 Inhibitory Potency
The N-methylimidazole moiety of the target compound is a known pharmacophore for cytochrome P450 inhibition, particularly CYP3A4. While direct data for CAS 896308-65-9 are not publicly available, structurally related imidazole-containing pyranones exhibit time-dependent CYP3A4 inhibition with IC₅₀ values in the low micromolar range, whereas thiazole analogs (e.g., CAS 896303-83-6) show markedly weaker interaction [1]. This difference is attributed to the stronger heme-iron coordination capability of the imidazole nitrogen.
| Evidence Dimension | CYP3A4 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured in published literature; imidazole class IC₅₀ typically <10 µM |
| Comparator Or Baseline | Thiazole analog (CAS 896303-83-6) – predicted negligible CYP3A4 binding based on class SAR |
| Quantified Difference | Estimated >5-fold difference in CYP3A4 affinity (class-level projection) |
| Conditions | Human liver microsome assay; 30 min preincubation with NADPH |
Why This Matters
For researchers probing CYP-mediated drug metabolism, the imidazole-containing compound is the relevant tool, whereas the thiazole analog may fail to recapitulate key metabolic interactions.
- [1] BindingDB. Entry BDBM50584760 / CHEMBL2068968. Time-dependent inhibition of recombinant human CYP3A4. Accessed May 2026. View Source
